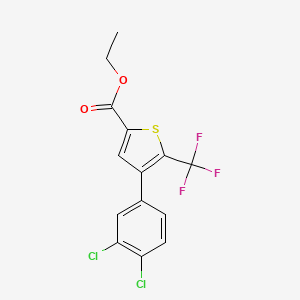
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane, commonly referred to as C6F12OBnCl, is a fluorinated organic compound that has a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a boiling point of about 150°C and a low vapor pressure. C6F12OBnCl has a unique combination of properties that make it a valuable compound for a variety of uses. It is a highly reactive material with excellent thermal stability, low toxicity, and good solubility in organic solvents.
Applications De Recherche Scientifique
C6F12OBnCl is used in scientific research as a reagent for various chemical reactions. It is used in the synthesis of polymers, polyfluorinated compounds, and other fluorinated materials. It is also used as a solvent for the dissolution of various organic compounds. Additionally, C6F12OBnCl has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics.
Mécanisme D'action
The mechanism of action of C6F12OBnCl is not fully understood. However, it is believed that the compound is able to act as an electron-donating group, which helps to facilitate the formation of covalent bonds between molecules. This property of C6F12OBnCl makes it useful in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of C6F12OBnCl are not fully understood. However, it is known that the compound is non-toxic and has low vapor pressure, making it suitable for use in a variety of laboratory experiments. Additionally, C6F12OBnCl has been found to have anti-inflammatory and antioxidant properties, which could potentially be used in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
C6F12OBnCl has many advantages for use in laboratory experiments. It is a highly reactive material, which makes it useful for a variety of chemical reactions. Additionally, it has low toxicity, good solubility in organic solvents, and excellent thermal stability. However, there are some limitations to its use in laboratory experiments. C6F12OBnCl is a volatile material, and its vapor pressure must be monitored in order to ensure safety. Additionally, its low boiling point means that it must be stored at low temperatures in order to prevent evaporation.
Orientations Futures
The potential applications of C6F12OBnCl are vast, and there are many future directions for research. For example, C6F12OBnCl could be used to develop new materials with improved properties, such as increased thermal stability or enhanced solubility. Additionally, further research could be done to explore the biochemical and physiological effects of C6F12OBnCl, and its potential use in the development of new drugs. Finally, C6F12OBnCl could be used to synthesize new polymers and polyfluorinated compounds, which could be used in a variety of applications.
Méthodes De Synthèse
C6F12OBnCl is synthesized by a reaction between 1,1,1-trichloro-4,4,4-hexafluorobutane and 2,2-di(benzyloxy)propane in the presence of a catalytic amount of a Lewis acid. The reaction is carried out at room temperature for about 24 hours. The resulting product is then purified by distillation.
Propriétés
IUPAC Name |
(3-chloro-1,1,1,4,4,4-hexafluoro-2-phenoxybutan-2-yl)oxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF6O2/c18-14(16(19,20)21)15(17(22,23)24,26-13-9-5-2-6-10-13)25-11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDSXVIDRAOYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(F)(F)F)Cl)(C(F)(F)F)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)


![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)


![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)



